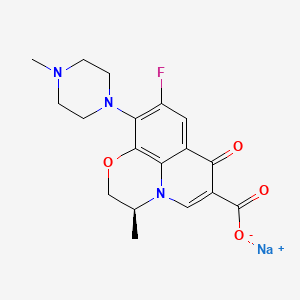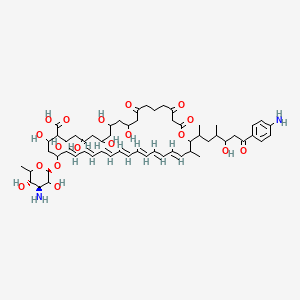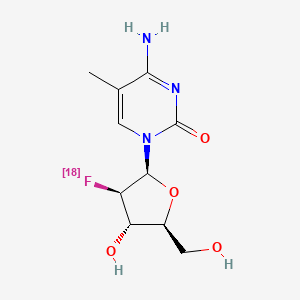
L-Moses
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Moses, auch bekannt als L-45, ist ein potenter und selektiver Inhibitor der Bromodomains, die in p300/CBP-assoziierten Faktoren (PCAF) und GCN5 vorhanden sind. Diese Bromodomains sind an der Regulation der Genexpression beteiligt, indem sie mit acetylierten Lysinen auf Histonproteinen interagieren. This compound hat eine Dissoziationskonstante (Kd) von 126 nM für PCAF, was es zu einem hochwirksamen Inhibitor macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Der Prozess beinhaltet typischerweise:
Bildung der Kernstruktur: Dies beinhaltet die Synthese eines Triazolrings, der ein entscheidender Bestandteil von this compound ist.
Funktionalisierung: Der Triazolring wird dann mit verschiedenen Substituenten funktionalisiert, um seine Bindungsaffinität und Selektivität für PCAF-Bromodomains zu verbessern.
Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Säulenchromatographie gereinigt, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten zu minimieren. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) werden zur Reinigung verwendet, und die Verbindung wird häufig in fester Form hergestellt, um die Lagerung und Handhabung zu erleichtern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Moses involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the synthesis of a triazole ring, which is a crucial component of this compound.
Functionalization: The triazole ring is then functionalized with various substituents to enhance its binding affinity and selectivity for PCAF bromodomains.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the compound is often produced in a solid form for ease of storage and handling .
Analyse Chemischer Reaktionen
Arten von Reaktionen
L-Moses durchläuft aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur hauptsächlich Substitutionsreaktionen. Es kann auch an Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen teilnehmen, die für seine Bindung an Bromodomains entscheidend sind.
Häufige Reagenzien und Bedingungen
Reagenzien: Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, umfassen Triazolvorstufen, acetylierte Lysine und verschiedene organische Lösungsmittel.
Bedingungen: Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Werten durchgeführt, um optimale Ausbeuten zu gewährleisten. Lösungsmittel wie Dimethylsulfoxid (DMSO) werden häufig verwendet, um die Verbindung zu lösen.
Hauptprodukte
Die Hauptprodukte, die aus Reaktionen mit this compound entstehen, sind typischerweise seine Derivate, die so konzipiert sind, dass ihre Bindungsaffinität und Selektivität für Bromodomains verbessert wird. Diese Derivate werden häufig auf ihre biologische Aktivität und potenzielle therapeutische Anwendungen getestet .
Wissenschaftliche Forschungsanwendungen
L-Moses hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Wird als chemische Sonde verwendet, um die Funktion von Bromodomains und ihre Rolle bei der Genregulation zu untersuchen.
Biologie: Hilft beim Verständnis der epigenetischen Mechanismen, die die Genexpression regulieren.
Medizin: Potenzielle therapeutische Anwendungen in der Krebsbehandlung aufgrund seiner Fähigkeit, Bromodomains zu inhibieren, die am Tumorwachstum beteiligt sind.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf Bromodomains abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die Acetyllysin-Bindungstasche von PCAF- und GCN5-Bromodomains bindet. Diese Bindung stört die Wechselwirkung zwischen Bromodomains und Histonproteinen, wodurch die Regulation der Genexpression inhibiert wird. Die molekularen Ziele von this compound umfassen die Bromodomains von PCAF und GCN5, und die beteiligten Pfade hängen mit der epigenetischen Regulation zusammen .
Wirkmechanismus
L-Moses exerts its effects by binding to the acetylated lysines-binding pocket of PCAF and GCN5 bromodomains. This binding disrupts the interaction between bromodomains and histone proteins, thereby inhibiting the regulation of gene expression. The molecular targets of this compound include the bromodomains of PCAF and GCN5, and the pathways involved are related to epigenetic regulation .
Vergleich Mit ähnlichen Verbindungen
L-Moses ist einzigartig aufgrund seiner hohen Selektivität und Potenz für PCAF- und GCN5-Bromodomains. Ähnliche Verbindungen umfassen:
JQ1: Ein bekannter Bromodomain-Inhibitor, der auf BRD4 abzielt.
I-BET762: Ein weiterer Bromodomain-Inhibitor mit einer breiteren Palette an Zielmolekülen.
RVX-208: Zielt auf BET-Bromodomains ab und wird in der Herz-Kreislauf-Forschung eingesetzt.
Im Vergleich zu diesen Verbindungen weist this compound eine höhere Selektivität für PCAF und GCN5 auf, was es zu einem wertvollen Werkzeug für die Untersuchung dieser spezifischen Bromodomains macht .
Wenn Sie weitere Fragen haben oder mehr Details benötigen, zögern Sie bitte nicht zu fragen!
Eigenschaften
IUPAC Name |
(1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPLTWUFWOKBX-IFXJQAMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of L-Moses?
A1: this compound is a potent and selective inhibitor of the bromodomain of the p300/CBP-associated factor (PCAF) and the closely related bromodomain-containing protein GCN5. []
Q2: How does this compound interact with its target?
A2: this compound binds to the bromodomain of PCAF, disrupting its interaction with histone H3.3. This disruption has downstream effects on gene transcription. [] A co-crystal structure of this compound with the homologous bromodomain PfGCN5 from Plasmodium falciparum provided structural insights into its high selectivity for PCAF and GCN5 bromodomains. []
Q3: What is the significance of targeting PCAF in cancer?
A3: PCAF is a lysine acetyltransferase often overexpressed in various cancers. Its inhibition offers a potential therapeutic strategy. []
Q4: Does this compound show any effect on FLT3-ITD positive AML cells?
A4: Research indicates that a closely related compound, identified as a PRMT5 inhibitor, effectively inhibits the growth of FLT3-ITD positive AML cells, particularly in combination with the tyrosine kinase inhibitor AC220. While this research doesn't directly investigate this compound, it highlights the potential of targeting epigenetic modifiers in this type of leukemia. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is not provided in the given abstracts. The molecular weight is also not explicitly mentioned.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided abstracts do not mention any specific spectroscopic data for this compound.
Q7: How does the structure of this compound contribute to its selectivity?
A7: this compound is a triazolophthalazine-based molecule. The specific structural features responsible for its selectivity towards PCAF and GCN5 over other bromodomains are detailed through its co-crystal structure with PfGCN5. This structure provides insights into the specific interactions responsible for its selectivity profile. []
Q8: What is the role of the enantiomeric purity of this compound?
A8: this compound is synthesized in an enantiopure form using (1R,2S)-(−)-norephedrine as a starting material. The importance of its enantiomeric purity for its activity and selectivity is not explicitly discussed in the provided information. []
Q9: What is known about the stability of this compound?
A9: this compound demonstrates good metabolic stability when tested in both human and mouse liver microsomes. [] This suggests its potential for in vivo applications.
Q10: Are there any specific formulation strategies mentioned for this compound?
A10: The abstracts do not elaborate on any particular formulation strategies for this compound.
Q11: What cell-based assays were used to evaluate this compound?
A11: A nanoBRET assay was employed to confirm that this compound disrupts the interaction between PCAF bromodomain and histone H3.3 within living cells. []
Q12: Has this compound been tested in animal models or clinical trials?
A12: The given information does not provide details about any in vivo studies or clinical trials conducted with this compound.
Q13: What is the cytotoxicity profile of this compound?
A13: this compound exhibits no significant cytotoxicity towards peripheral blood mononuclear cells (PBMCs) [], indicating a favorable safety profile in this context.
Q14: What is the significance of this compound's cell permeability?
A14: this compound displays good cell permeability [], an essential property for its potential use in in vivo studies and therapeutic development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














